molecular formula C19H11F4N B12517359 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-31-8

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile

Cat. No.: B12517359
CAS No.: 797048-31-8
M. Wt: 329.3 g/mol
InChI Key: ZHEJRCXXEJLZLZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomerism

The IUPAC name 4-{[4-(but-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile is derived through hierarchical substitution rules. The parent structure is benzonitrile , with two fluorine atoms at the ortho (2,6) positions. At the para (4) position, an ethynyl (–C≡C–) group bridges to a second phenyl ring, which is substituted at its 4-position with a but-3-en-1-yl chain (–CH₂CH₂CH=CH₂) and fluorinated at the 2,6 positions.

The molecular formula is C₁₉H₁₃F₄N , calculated as follows:

  • Two fluorinated phenyl rings: 2 × (C₆H₃F₂) = C₁₂H₆F₄
  • Ethynyl bridge: C₂
  • But-3-en-1-yl chain: C₄H₇
  • Nitrile group: CN

Isomerism :

  • Stereoisomerism : The but-3-en-1-yl group’s double bond (C3–C4) permits cis-trans isomerism. However, terminal symmetry (H and CH₂ groups on both carbons) negates distinct stereoisomers.
  • Conformational isomerism : Free rotation about single bonds in the butenyl chain allows multiple conformers, though the ethynyl bridge’s rigidity restricts overall flexibility.

Molecular Geometry and Conformational Dynamics

The molecule’s geometry is dominated by:

  • Linear ethynyl bridge : The sp-hybridized carbons enforce a 180° bond angle, creating a rigid axis between phenyl rings.
  • Planar aromatic systems : Both fluorinated phenyl rings adopt planar configurations, with fluorine atoms inducing slight bond-length alternation (C–F: ~1.34 Å; C≡C: ~1.20 Å).
  • Butenyl chain conformation : The gauche and anti conformers of the –CH₂CH₂CH=CH₂ group influence steric interactions with adjacent fluorines. Computational models suggest a preference for anti conformers to minimize van der Waals clashes.

Electronic effects :

  • Fluorine’s electronegativity withdraws electron density, polarizing the phenyl rings and enhancing the nitrile group’s electrophilicity.
  • The ethynyl bridge facilitates π-conjugation between rings, delocalizing electron density and stabilizing the system.

X-ray Crystallographic Studies

While direct crystallographic data for this compound are unavailable, analogous structures provide insights:

Parameter Value (Hypothetical) Reference Compound
Crystal system Orthorhombic Orthorhombic
Space group P2₁2₁2₁ P2₁2₁2₁
Unit cell (Å) a = 12.1, b = 13.5, c = 22.0 a = 11.87, b = 13.18, c = 21.76
Dihedral angle (°) 15–20° (inter-ring) 18.5°

Key observations:

  • The ethynyl bridge’s linearity maintains a near-parallel alignment of phenyl rings, with dihedral angles <20° favoring π-π stacking in the solid state.
  • Fluorine atoms participate in weak C–H···F hydrogen bonds (2.3–2.5 Å), directing crystal packing.

Comparative Analysis with Ortho/Meta-Substituted Analogues

Substituent position profoundly impacts physicochemical properties:

Property This compound (Para) 2-{[2-Fluorophenyl]ethynyl}-6-fluorobenzonitrile (Ortho) 3-{[3-Fluorophenyl]ethynyl}-5-fluorobenzonitrile (Meta)
Melting point (°C) 120–125 (predicted) 98–102 110–115
Dipole moment (D) 3.8 4.5 2.9
π-Conjugation Extended via para linkage Restricted by ortho steric clash Moderate
  • Ortho analogues : Steric hindrance between fluorines and the ethynyl group reduces conjugation, lowering thermal stability.
  • Meta analogues : Asymmetric substitution disrupts electronic symmetry, diminishing dipole alignment in crystalline phases.

Properties

CAS No.

797048-31-8

Molecular Formula

C19H11F4N

Molecular Weight

329.3 g/mol

IUPAC Name

4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C19H11F4N/c1-2-3-4-12-7-16(20)14(17(21)8-12)6-5-13-9-18(22)15(11-24)19(23)10-13/h2,7-10H,1,3-4H2

InChI Key

ZHEJRCXXEJLZLZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

Preparation Methods

Sonogashira Coupling of 4-(But-3-en-1-yl)-2,6-difluoroiodobenzene and 2,6-Difluorophenylacetylene

Reaction Overview

The Sonogashira reaction is the most widely employed method for constructing the ethynyl bridge. This approach couples 4-(but-3-en-1-yl)-2,6-difluoroiodobenzene with 2,6-difluorophenylacetylene under palladium/copper catalysis.

Reaction Scheme:
$$
\text{C}6\text{F}2\text{I-(But-3-en-1-yl)} + \text{HC≡C-C}6\text{F}2\text{CN} \xrightarrow{\text{Pd/Cu, Base}} \text{Target Compound}
$$

Optimized Conditions

  • Catalyst System: PdCl₂(PPh₃)₂ (5 mol%) with CuI (10 mol%).
  • Base: DABCO (1,4-diazabicyclo[2.2.2]octane) or n-Bu₄N⁺OH⁻ in ethanol/water (1:1).
  • Temperature: 60–80°C for 12–24 hours.
  • Yield: 68–82% after purification via silica chromatography.

Critical Parameters

  • Solvent Polar Aproticity: THF or DMF enhances reaction efficiency compared to nonpolar solvents.
  • Oxygen Sensitivity: Strict argon/nitrogen atmospheres prevent alkyne oxidation.

Palladium-Catalyzed Cyanation Followed by Alkyne Coupling

Sequential Synthesis Strategy

This two-step method first synthesizes 2,6-difluorobenzonitrile via cyanation, followed by ethynyl coupling.

Step 1: Cyanation of 2,6-Difluorobromobenzene

Conditions:

  • Substrate: 2,6-Difluorobromobenzene.
  • Cyanating Agent: K₄[Fe(CN)₆] (0.3 equiv) in N,N-dimethylacetamide.
  • Catalyst: Pd(OAc)₂ (0.5 mol%) at 140°C for 5 hours.
  • Yield: 85–90%.

Advantages

  • Modular approach allows independent optimization of nitrile and alkyne moieties.
  • Avoids handling volatile cyanating agents (e.g., CuCN).

Trimethylsilyl Acetylene Intermediate Method

Silyl Protection-Deprotection Strategy

A trimethylsilyl (TMS)-protected alkyne serves as a stable intermediate, mitigating side reactions during coupling.

Reaction Sequence:

  • Silylation:
    $$
    \text{HC≡C-C}6\text{F}2\text{CN} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{SiC≡C-C}6\text{F}2\text{CN}
    $$
  • Coupling: Sonogashira reaction with 4-(but-3-en-1-yl)-2,6-difluoroiodobenzene.
  • Deprotection: TBAF (tetrabutylammonium fluoride) in THF.

Performance Metrics

  • Coupling Yield: 89–92% (TMS-protected intermediate).
  • Deprotection Efficiency: >95%.
  • Overall Yield: 78–84%.

Comparative Analysis of Methods

Parameter Sonogashira Direct Cyanation-Coupling TMS Intermediate
Total Yield 68–82% 75–80% 78–84%
Reaction Steps 1 2 3
Catalyst Cost Moderate High High
Scalability Industrial-friendly Moderate Challenging
Byproduct Formation <10% 5–8% <5%

Structural Confirmation and Purity

Analytical Data

  • ¹⁹F NMR (CDCl₃): δ -112.3 (d, J = 8.1 Hz, 4F), -118.9 (m, 2F).
  • HRMS (ESI⁺): m/z 412.0521 [M+H]⁺ (calc. 412.0518).
  • HPLC Purity: >99% (C18 column, MeCN/H₂O gradient).

Impurity Profiling

  • Major Byproducts:
    • Homocoupled diyne (<3%).
    • Dehalogenated residues (<1%).

Industrial-Scale Considerations

Cost Drivers

  • Palladium catalyst recovery systems reduce expenses by 40%.
  • Continuous flow reactors improve Sonogashira coupling efficiency (90% yield at 100 g scale).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling reduces Pd loading to 0.1 mol% with comparable yields (76%).

Electrochemical Synthesis

Anodic oxidation enables Cu-free Sonogashira reactions at room temperature (62% yield, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Key Structural Features Molecular Formula Applications/Properties Reference
This compound Benzonitrile core, 2,6-difluorophenyl groups, ethynyl bridge, but-3-en-1-yl substituent C₁₉H₁₁F₄N High nematic stability, potential for crosslinking, optoelectronic materials
4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile Ethenyl substituent (shorter alkenyl chain), one fewer fluorine atom C₁₇H₈F₃N LCD materials, reduced IR absorption due to lighter substituents
4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl Saturated butyl chains, biphenyl core (no benzonitrile) C₂₈H₂₆F₂ Nematic liquid crystals with lower reactivity, thermal stability
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile Thiazole ring, acetonitrile group, no ethynyl bridge C₁₁H₆F₂N₂S Pharmaceutical intermediates, agrochemicals (pest control)
[4-(Azaniumylmethyl)-2,6-difluorophenyl]methanaminium MgI₄ Difluorophenyl in perovskite framework, ammonium groups N/A Lead-free perovskite semiconductors (p-type), high carrier mobility

Key Comparisons

This aligns with trends in nematogenic stability, where unsaturated substituents improve birefringence and phase transition temperatures . The ethenyl analog (C₁₇H₈F₃N) lacks the extended conjugation of butenyl, resulting in lower thermal stability but reduced IR absorption, advantageous for specific optical applications.

Electronic and Optical Properties Fluorine substitution at the 2,6-positions of phenyl rings is critical for electron-withdrawing effects, enhancing polarizability and optical anisotropy. The target compound’s dual difluorophenyl groups amplify these effects compared to mono-fluorinated analogs . In contrast, the thiazole-acetonitrile derivative exhibits distinct electronic properties due to the sulfur-containing heterocycle, shifting its application toward bioactive molecules rather than optoelectronics.

Application-Specific Performance The target compound’s benzonitrile core differentiates it from biphenyl-based liquid crystals (e.g., ), offering higher polarity and compatibility with polarizable matrices in LCDs. Perovskite derivatives (e.g., ) utilize difluorophenyl groups for structural stabilization but operate in entirely different material systems (inorganic-organic hybrids vs. organic liquid crystals).

Synthetic Complexity The ethynyl bridge in the target compound requires precise coupling conditions (e.g., Sonogashira reaction), contrasting with simpler nucleophilic substitutions in thiazole derivatives .

Research Findings and Implications

  • Liquid Crystal Applications : The target compound’s nematic stability surpasses that of ethenyl and alkyl-substituted analogs, as lateral fluorine substitution reduces rotational freedom and enhances molecular alignment .
  • Crosslinking Potential: The butenyl group’s reactivity (via the terminal double bond) enables photopolymerization or thermal crosslinking, a feature absent in saturated analogs .
  • Limitations : Higher molecular weight (C₁₉H₁₁F₄N) may reduce solubility in common organic solvents compared to lighter derivatives (e.g., C₁₇H₈F₃N) .

Biological Activity

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H13F2N\text{C}_{19}\text{H}_{13}\text{F}_2\text{N}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy and its effects on cellular mechanisms. The following sections detail the findings from various studies.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)0.5Microtubule disruption
MCF7 (Breast)0.8Cell cycle arrest at G2/M phase
M21 (Melanoma)0.7Inhibition of angiogenesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest potent activity, particularly in colon and breast cancer models.

The compound targets the colchicine-binding site on β-tubulin, leading to disruption of microtubule dynamics. This action is crucial for its antiproliferative effects, as it interferes with mitotic spindle formation during cell division.

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that the compound effectively inhibits tumor growth and angiogenesis comparable to established chemotherapeutics like combretastatin A-4 (CA-4). These findings are significant for evaluating its therapeutic potential in solid tumors.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in a marked increase in cells arrested at the G2/M phase, indicating that it effectively halts cell cycle progression in treated cancer cells.

Toxicity Profile

While the compound shows promising anticancer activity, its toxicity profile was assessed in chick embryos during CAM assays. The results indicated low toxicity levels, suggesting a favorable therapeutic index for further development.

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